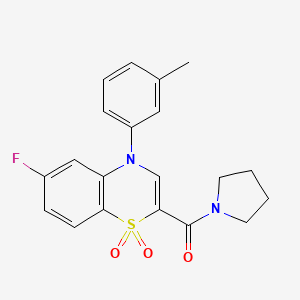

6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Descripción

The compound 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,1-dione core (two ketone groups on sulfur) and three key substituents:

- 4-(3-Methylphenyl) group: Introduces steric bulk and lipophilicity compared to polar substituents like methoxy or chloro.

- 2-(Pyrrolidine-1-carbonyl) group: A pyrrolidine-based amide, contributing to hydrogen-bonding capacity and conformational flexibility.

Propiedades

IUPAC Name |

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-14-5-4-6-16(11-14)23-13-19(20(24)22-9-2-3-10-22)27(25,26)18-8-7-15(21)12-17(18)23/h4-8,11-13H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXLHGMPAXBXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve the reaction of a fluoro-substituted indole derivative with an ethyl group and a methoxyacetyl group under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C20H19FN2O3S

- CAS Number: 1251551-21-9

The presence of a fluorine atom, a pyrrolidine carbonyl group, and a benzothiazine ring contributes to its biological activity and interaction with molecular targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets such as enzymes and receptors. The fluorine atom enhances lipophilicity, which may improve bioavailability and efficacy in therapeutic applications.

Anticancer Activity

Preliminary studies indicate that the compound exhibits significant anticancer properties. For instance, it has shown promising results in cell-based assays against various cancer cell lines, including breast and lung cancer. The National Cancer Institute's Developmental Therapeutics Program has evaluated its cytotoxic effects, demonstrating a mean growth inhibition rate that suggests potential for further development as an anticancer drug .

Biological Research

The compound is utilized as a probe in biological research to study specific protein interactions and enzymatic activities. Its ability to interact selectively with biological molecules makes it valuable for understanding complex biochemical pathways.

Materials Science

In materials science, the unique electronic properties of this compound make it suitable for applications in organic electronics. Its structural characteristics may allow for integration into devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione against a panel of cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, particularly in breast cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Biological Probe Development

Research focused on developing this compound as a biological probe revealed its ability to selectively bind to certain enzymes involved in metabolic pathways. This selectivity allows for detailed studies of enzyme kinetics and inhibition mechanisms, providing insights into drug design and development .

Mecanismo De Acción

The mechanism of action of 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activities .

Comparación Con Compuestos Similares

Structural Variations and Implications

Hypothesized Property Differences

- Solubility : Methoxy-containing analogs (–7) may exhibit better aqueous solubility due to hydrogen-bonding capacity.

Commercial Availability and Pricing

Life Chemicals provides the following analogs (as of 2023):

| Product ID | Purity | Price Range | Available Quantities | Reference |

|---|---|---|---|---|

| F3222-5171 | >90% | $54.0–$140.0 | 1 mg–40 mg | |

| F3406-1836 | >90% | $54.0–$119.0 | 1 mg–30 mg | |

| F3406-1861 | High* | $54.0–$140.0 | 1 mg–40 mg |

Methodological Considerations for Structural Analysis

Crystallographic tools like SHELXL () and visualization software ORTEP-3 () are critical for resolving 3D conformations of benzothiazine derivatives. Ring puckering analysis () could further elucidate how substituents influence the benzothiazine ring’s non-planarity, affecting binding to biological targets.

Actividad Biológica

6-Fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of a fluorine atom at the 6-position and a pyrrolidine carbonyl group contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H22FN3O2 |

| Molecular Weight | 367.42 g/mol |

| IUPAC Name | 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The fluorine atom enhances lipophilicity and bioavailability, while the benzothiazine ring structure allows for interaction with various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors associated with various diseases, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-fluoro-4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione exhibit significant antitumor properties. For instance:

- A study demonstrated that derivatives of benzothiazines showed potent activity against cancer cell lines with IC50 values in the low micromolar range. The structural modifications influenced their efficacy against different cancer types .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that:

- Substitution patterns on the benzothiazine core significantly affect biological potency. For example, the introduction of electron-withdrawing groups like fluorine enhances activity against certain cancer cell lines.

| Modification | Effect on Activity |

|---|---|

| Fluorination at position 6 | Increased potency |

| Addition of pyrrolidine moiety | Enhanced solubility |

Research Findings

A recent publication highlighted the synthesis and biological evaluation of related benzothiazine derivatives. These compounds were tested for their ability to inhibit key cellular pathways involved in cancer progression. The findings suggested that modifications leading to increased lipophilicity resulted in better cellular uptake and enhanced biological activity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.